molecular formula C12H16Cl2FN B1459534 4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride CAS No. 1523618-16-7

4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride

Cat. No. B1459534
CAS RN: 1523618-16-7
M. Wt: 264.16 g/mol
InChI Key: GNHSQZOMZKBIAE-UHFFFAOYSA-N
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Description

“4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H16Cl2FN . It is an important and valuable pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride” consists of a piperidine ring attached to a benzyl group at the 4-position. The benzyl group is substituted with chlorine and fluorine atoms at the 2 and 6 positions, respectively .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 264.17 . The InChI key for the compound is GNHSQZOMZKBIAE-UHFFFAOYSA-N .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

One significant area of research involving 4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride is its role in nucleophilic aromatic substitution reactions. Studies highlight the mechanism of reactions involving piperidine and nitro-aromatic compounds, offering insights into the synthesis of nitrogen-containing heterocycles. Such reactions are foundational in developing pharmaceuticals and agrochemicals, showcasing the compound's utility in creating complex organic molecules (Pietra & Vitali, 1972).

Dopamine D2 Receptor Ligands

4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride also finds applications in the development of dopamine D2 receptor ligands. Research in this domain has been focused on understanding the structure-activity relationships of D2 receptor antagonists and partial agonists, which are crucial for treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, and depression. The compound's structural features contribute to the affinity and selectivity towards D2 receptors, demonstrating its potential in creating effective therapies for these conditions (Jůza et al., 2022).

Analytical Methods in Antioxidant Activity

Further, the compound's chemical structure is relevant in studies focused on analytical methods used in determining antioxidant activity. Though not directly mentioned, compounds like 4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride are often part of broader chemical classes explored for their antioxidant properties. Research into methods like the Oxygen Radical Absorbance Capacity (ORAC) and Folin–Ciocalteu assay provide essential tools for evaluating the antioxidant potential of new compounds, which has implications in food science, pharmacology, and environmental science (Munteanu & Apetrei, 2021).

Environmental Remediation

In environmental science, derivatives of 4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride are studied for their role in the enzymatic degradation of organic pollutants. The compound's structural motifs may be analogous to those in substrates for enzymes like laccases and peroxidases, which are used in the treatment of wastewater and soil remediation. This research underscores the potential for using such compounds in mitigating environmental pollution (Husain & Husain, 2007).

Synthesis and Drug Design

Lastly, the compound's utility is evident in drug design and synthesis, where its piperidine core is manipulated to explore pharmacological properties. The structural diversity achievable by modifying the 4-(2-Chloro-6-fluorobenzyl)piperidine scaffold allows for the creation of novel therapeutic agents. This is particularly relevant in the discovery of new antipsychotic, antidepressant, and antiparkinsonian drugs, demonstrating the compound's versatility in medicinal chemistry (Sikazwe et al., 2009).

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-[(2-chloro-6-fluorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFN.ClH/c13-11-2-1-3-12(14)10(11)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHSQZOMZKBIAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=C(C=CC=C2Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride
Reactant of Route 2
4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride
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4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride
Reactant of Route 4
4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride
Reactant of Route 5
4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride
Reactant of Route 6
4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride

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